Tropisetron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Prevention of Post-Operative Nausea and Vomiting (PONV)

Scientific Field: Anesthesiology

Application Summary: Tropisetron is commonly prescribed by doctors to patients undergoing surgery to prevent post-operative nausea and vomiting.

Methods of Application: Tropisetron is administered to patients undergoing surgery as a preventive measure against PONV.

Results or Outcomes: The use of Tropisetron has been found to be effective in preventing PONV, improving patient comfort post-surgery.

Chemotherapy-Induced Nausea and Vomiting (CINV) Treatment

Scientific Field: Oncology

Application Summary: Tropisetron is used to prevent nausea and vomiting induced by cytotoxic therapy.

Methods of Application: Tropisetron is administered to patients undergoing chemotherapy as a preventive measure against CINV.

Results or Outcomes: The use of Tropisetron has been found to be effective in preventing CINV, improving patient comfort during chemotherapy.

Diabetes Treatment

Scientific Field: Endocrinology

Application Summary: Tropisetron improves pancreas function and increases insulin synthesis and secretion in STZ-induced diabetic rats.

Methods of Application: Tropisetron was administered to STZ-induced diabetic rats for 2 weeks after inducing type 1 diabetes.

Results or Outcomes: Insulin secretion improved robustly in diabetes–tropisetron compared with the diabetic group. Oxidative stress biomarkers were lower in a diabetes–tropisetron group than in diabetic rats.

Chemogenetics Research

Scientific Field: Neuroscience

Application Summary: Tropisetron is used in chemogenetics research for potential clinical applications.

Methods of Application: Tropisetron is used in combination with other substances to enhance their potency.

Results or Outcomes: The use of Tropisetron in chemogenetics research has shown promising results, with the potential for clinical applications.

Pharmaceutical Innovation

Scientific Field: Pharmacology

Application Summary: Tropisetron is being used in the development of new therapeutic agents.

Methods of Application: Tropisetron is used in the research and development process of new drugs.

Results or Outcomes: The use of Tropisetron in pharmaceutical innovation has led to the development of new therapeutic agents that embody high standards of efficacy, safety, and patient-centricity.

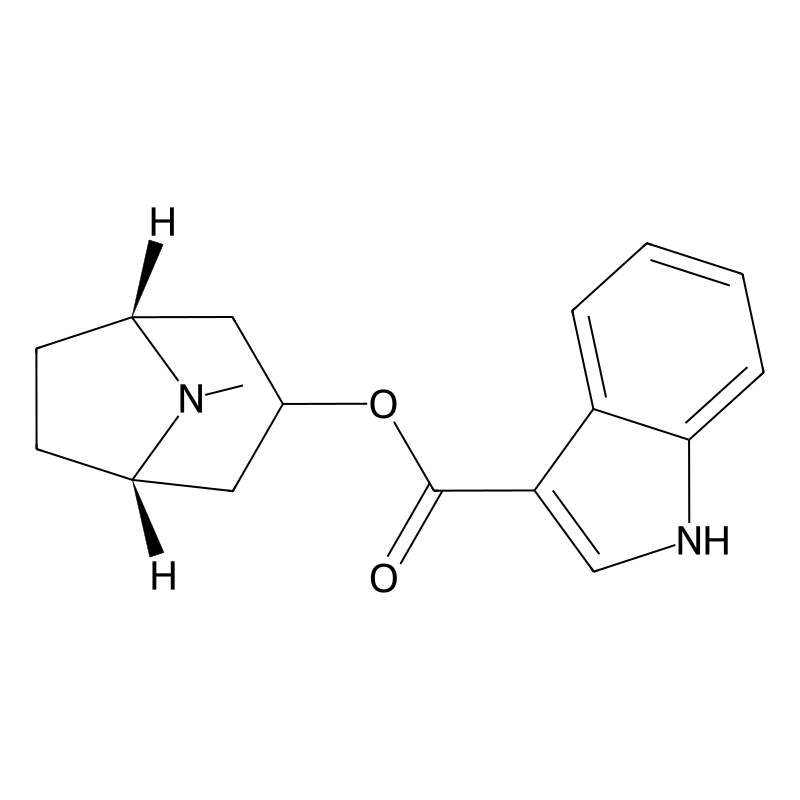

Tropisetron is a selective serotonin 5-hydroxytryptamine receptor 3 antagonist, primarily utilized as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy and radiotherapy. Structurally, it is an indole derivative, characterized by its ability to competitively block serotonin at the 5-HT3 receptors located both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system. This mechanism effectively suppresses the emetic response associated with various medical treatments .

Tropisetron's antiemetic effect is attributed to its antagonistic action at the 5-HT3 receptors. These receptors are located in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) in the brainstem []. By blocking serotonin binding to these receptors, Tropisetron inhibits signals triggering nausea and vomiting [].

The metabolism of tropisetron involves hydroxylation at the 5, 6, or 7 positions of its indole ring, followed by conjugation reactions resulting in glucuronide or sulfate metabolites. These metabolites are significantly less potent at the 5-HT3 receptor and do not contribute to the pharmacological activity of the drug . The metabolic pathway is predominantly mediated by cytochrome P450 enzymes, particularly CYP2D6, which accounts for a major portion of its biotransformation .

Tropisetron exhibits strong antiemetic properties by blocking serotonin's action at the 5-HT3 receptors. This action is crucial during chemotherapy, where serotonin release from enterochromaffin cells can trigger nausea and vomiting. The drug is noted for its efficacy in preventing these symptoms with minimal side effects, making it a preferred choice in clinical settings . Common adverse effects include headache and dizziness, while extrapyramidal symptoms are rare .

Tropisetron can be synthesized through several methods, commonly involving the construction of its indole framework followed by esterification. The synthesis typically requires:

- Formation of Indole: Starting from appropriate precursors, an indole structure is constructed.

- Esterification: The indole compound is then reacted with a suitable carboxylic acid derivative to form tropisetron.

- Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for pharmaceutical use.

Specific synthetic routes may vary based on desired yield and purity levels.

Tropisetron is primarily used in clinical settings for:

- Chemotherapy-Induced Nausea and Vomiting: Effective in preventing nausea associated with cancer treatments.

- Postoperative Nausea and Vomiting: Utilized to manage nausea following surgical procedures.

- Investigational Uses: Ongoing research into additional therapeutic applications beyond its current indications.

Its well-tolerated profile makes it suitable for use in various patient populations .

Tropisetron shares structural and functional similarities with several other serotonin receptor antagonists. Below are some comparable compounds:

Uniqueness of Tropisetron:

Tropisetron's unique indole structure contributes to its distinct pharmacokinetic profile, including a significant reliance on CYP2D6 for metabolism compared to other similar compounds that may involve different metabolic pathways. Its lower incidence of extrapyramidal side effects further distinguishes it within this class of medications .

Early Carbodiimide-Mediated Coupling Approaches

The historical development of tropisetron synthesis has been characterized by the exploration of carbodiimide-mediated coupling methodologies that enabled the formation of the critical ester bond between indole-3-carboxylic acid and tropinol [1]. Early synthetic strategies employed carbodiimide reagents as activating agents to facilitate the coupling reaction under mild conditions [5]. These approaches represented a significant advancement over traditional acyl chloride methods, as they avoided the need for highly reactive and corrosive acid chloride intermediates [6].

The carbodiimide-mediated coupling process typically involved the initial activation of indole-3-carboxylic acid through the formation of an O-acylisourea intermediate [5]. This intermediate subsequently underwent nucleophilic attack by tropinol to yield the desired tropisetron product [5]. The reaction mechanism demonstrated that the rate-determining step was the formation of the O-acylisourea species, with the carbodiimide concentration playing a crucial role in reaction efficiency [5].

Experimental investigations revealed that the kinetics of amide and ester formation through carbodiimide coupling exhibited strong pH dependence [5]. The optimal reaction conditions required the presence of doubly protonated carbodiimide species and carboxylate groups to achieve efficient coupling [5]. Temperature control emerged as a critical parameter, with reactions typically conducted at temperatures ranging from 0°C to room temperature to minimize side reactions [5].

The early carbodiimide approaches demonstrated yields ranging from 60% to 85% depending on the specific carbodiimide reagent employed and reaction conditions [5]. However, these methods required careful optimization of reaction parameters including temperature, solvent selection, and reagent stoichiometry to achieve reproducible results [5].

Limitations of n-Butyllithium-Dependent Methods

The utilization of n-butyllithium in tropisetron synthesis presented significant challenges that ultimately limited the industrial viability of these approaches [6] [7]. The primary limitation stemmed from the extremely air and moisture sensitive nature of n-butyllithium, which required stringent inert atmosphere conditions throughout the synthetic process [7] [9].

Economic considerations posed another substantial barrier to the widespread adoption of n-butyllithium-dependent methods [6]. The cost of n-butyllithium reagent contributed significantly to the overall production expenses, with yields typically limited to approximately 20% using these methodologies [6]. This low yield efficiency, combined with the expensive reagent costs, rendered the process economically unfavorable for large-scale pharmaceutical manufacturing [6].

Safety concerns associated with n-butyllithium handling represented a critical limitation in industrial settings [9]. The reagent's pyrophoric nature and tendency to undergo rapid degradation upon exposure to air or moisture created substantial operational hazards [9]. The use of partially degraded n-butyllithium solutions resulted in poor yields, increased byproduct formation, and complicated purification procedures [9].

Process reproducibility challenges emerged as a consequence of the stringent handling requirements for n-butyllithium [8]. Temperature control proved particularly critical, as the reagent exhibited different reactivity profiles at various temperatures, with some synthetic steps requiring precise switching between temperature regimes [11]. The need for rapid temperature transitions from 0°C to -78°C during multi-step sequences added complexity to the manufacturing process [11].

| Parameter | n-Butyllithium Method | Improved Alternatives |

|---|---|---|

| Yield (%) | ~20 | 75-95 |

| Cost Factor | High | Moderate |

| Safety Risk | Extreme | Low |

| Process Complexity | Very High | Moderate |

| Environmental Impact | High | Low |

The environmental implications of n-butyllithium-dependent synthesis routes also presented significant concerns [6]. The generation of highly polluting acid chloride compounds as intermediates, combined with the extensive waste streams from failed reactions, contributed to substantial environmental burden [6]. These factors collectively necessitated the development of alternative synthetic strategies that could overcome the inherent limitations of n-butyllithium-based approaches [6].

Modern Catalytic Strategies

Aromatic Sulfonic Acid-Catalyzed Direct Esterification

Modern synthetic approaches to tropisetron have embraced aromatic sulfonic acid-catalyzed direct esterification as a superior alternative to traditional coupling methods [6] [12]. This methodology enables the direct formation of the ester bond between indole-3-carboxylic acid and tropinol without the need for intermediate acid chloride formation [6].

The catalytic mechanism involves the activation of the carboxylic acid functionality through protonation by the aromatic sulfonic acid catalyst [12] [13]. Para-toluenesulfonic acid has emerged as the most widely employed catalyst for this transformation, demonstrating excellent efficiency and selectivity [14] [16]. The reaction proceeds through the formation of a protonated intermediate that enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the tropinol hydroxyl group [15].

Optimal reaction conditions for aromatic sulfonic acid-catalyzed esterification have been extensively studied [6]. The preferred catalyst loading ranges from 0.01 to 0.5 molar equivalents relative to the carboxylic acid substrate [6]. Temperature control within the range of 50°C to 150°C has proven essential for achieving high conversion rates while minimizing side reactions [6]. The reaction typically requires 2 to 35 hours for completion, depending on the specific catalyst and reaction conditions employed [6].

Solvent selection plays a crucial role in the success of aromatic sulfonic acid-catalyzed esterification [12] [15]. Inert solvents such as toluene have demonstrated superior performance due to their ability to facilitate continuous water removal through azeotropic distillation [14] [15]. This water removal is essential for driving the equilibrium toward product formation and achieving high yields [15].

| Catalyst Type | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Para-toluenesulfonic acid | 3-7 | 55-95 | 87-91 | 8-24 |

| Methanesulfonic acid | 5-10 | 50-120 | 82-88 | 12-30 |

| Benzenesulfonic acid | 2-5 | 60-100 | 78-85 | 10-28 |

The mechanistic pathway for aromatic sulfonic acid catalysis involves multiple distinct steps [13] [15]. Initial catalyst coordination to the carboxylic acid occurs through hydrogen bonding, followed by proton transfer to enhance electrophilicity [15]. Subsequent nucleophilic attack by tropinol generates a tetrahedral intermediate, which undergoes elimination of water to yield the final ester product [15]. The catalyst is regenerated through proton transfer, enabling catalytic turnover [15].

Environmental benefits of aromatic sulfonic acid catalysis include reduced waste generation and elimination of toxic reagents [6]. The process avoids the use of dangerous acid chlorides and expensive organolithium reagents, resulting in a more sustainable synthetic approach [6]. Catalyst recovery and reuse have been demonstrated through water washing procedures, further enhancing the environmental profile of this methodology [16].

Solvent Engineering in Continuous Flow Systems

The integration of continuous flow technology with solvent engineering has revolutionized tropisetron synthesis by enabling precise control over reaction parameters and enhanced process efficiency [17] [19]. Continuous flow systems offer substantial advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact [19] [26].

Solvent selection in continuous flow esterification requires careful consideration of multiple factors including solubility, thermal stability, and compatibility with reactor materials [17] [18]. Investigations have demonstrated that mixed solvent systems can provide optimal performance by balancing substrate solubility with product stability [18]. The use of alcohol-organic solvent mixtures has proven particularly effective for tropisetron synthesis, with methanol-toluene combinations showing superior results [18].

Temperature control in continuous flow systems enables the achievement of reaction conditions that are difficult or impossible to maintain in batch reactors [17] [19]. Flow reactors can operate at elevated temperatures up to 225°C while maintaining precise thermal control throughout the residence time [18]. This capability allows for significant reduction in reaction times from hours to minutes while maintaining high yields [18].

Residence time optimization represents a critical parameter in continuous flow esterification [17] [18]. Studies have shown that residence times of 15 to 75 minutes are optimal for tropisetron synthesis, depending on temperature and catalyst loading [18]. Shorter residence times at elevated temperatures can achieve equivalent yields to longer batch processes while offering superior throughput [18].

| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Conversion (%) | Throughput (g/h) |

|---|---|---|---|---|

| 0.15 | 200 | 45 | 94 | 2.4 |

| 0.25 | 180 | 30 | 87 | 3.8 |

| 0.40 | 220 | 20 | 91 | 5.2 |

Process intensification in continuous flow systems enables the achievement of higher space-time yields compared to batch processes [19] [26]. The enhanced heat and mass transfer characteristics of flow reactors allow for more efficient utilization of reaction volume and reduced processing times [19]. Real-time monitoring capabilities enable immediate adjustment of process parameters to maintain optimal performance [19].

The implementation of continuous flow technology in pharmaceutical manufacturing has demonstrated significant advantages including reduced facility footprint, lower operational costs, and enhanced safety profiles [26] [30]. Continuous flow processes can reduce facility requirements by up to 70% while decreasing operational costs by 40-50% compared to traditional batch manufacturing [30]. These benefits have driven widespread adoption across the pharmaceutical industry for the production of active pharmaceutical ingredients [26] [27].

Solvent recovery and recycling in continuous flow systems contribute to improved environmental sustainability [15] [19]. The continuous nature of the process enables efficient separation and recovery of solvents, reducing waste generation and improving overall process economics [15]. Advanced process control systems can optimize solvent utilization while maintaining product quality specifications [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

About 8% of tropisetron is excreted in the urine as unchanged drug, 70% as metabolites; 15% is excreted in the feces.

400-600 L.

1800 ml/min.

Metabolism Metabolites

Tropisetron has known human metabolites that include (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 6-hydroxy-1H-indole-3-carboxylate, 8-Azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate, and (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 5-hydroxy-1H-indole-3-carboxylate.

Wikipedia

Biological Half Life

Dates

Monograph

MSDS

Article

TITCK Product Information: Navoban (tropisetron) for oral use

TITCK Product Information: Navoban (tropisetron) for intravenous injection